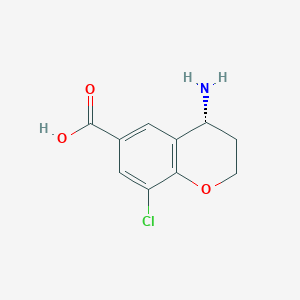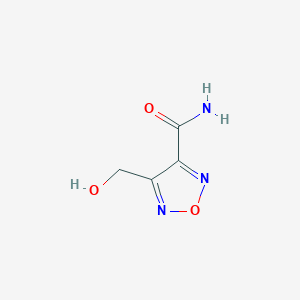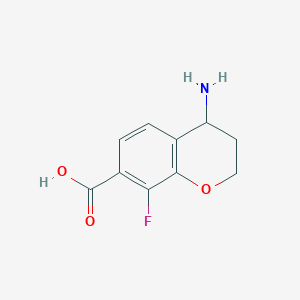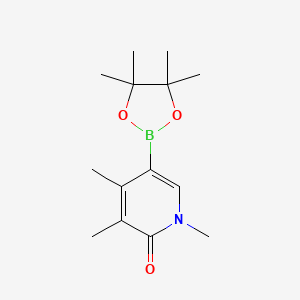
(R)-4-amino-8-chlorochromane-6-carboxylicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-amino-8-chlorochromane-6-carboxylic acid hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a chlorine atom, and a carboxylic acid group attached to a chromane ring system. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-amino-8-chlorochromane-6-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the chromane ring, followed by the introduction of the amino and chlorine substituents. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-amino-8-chlorochromane-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-4-amino-8-chlorochromane-6-carboxylic acid hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of chromane derivatives on biological systems. Its amino and carboxylic acid groups allow it to interact with various biomolecules, making it useful in biochemical assays.
Medicine
In medicine, ®-4-amino-8-chlorochromane-6-carboxylic acid hydrochloride may have potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes.
Wirkmechanismus
The mechanism of action of ®-4-amino-8-chlorochromane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-8-chlorochromane-6-carboxylic acid: Lacks the hydrochloride salt form, which may affect its solubility and reactivity.
4-amino-8-chlorochromane-6-carboxamide: Contains an amide group instead of a carboxylic acid group, leading to different chemical properties.
4-amino-8-chlorochromane-6-methanol:
Uniqueness
®-4-amino-8-chlorochromane-6-carboxylic acid hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This combination enhances its solubility and reactivity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H10ClNO3 |
|---|---|
Molekulargewicht |
227.64 g/mol |
IUPAC-Name |
(4R)-4-amino-8-chloro-3,4-dihydro-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C10H10ClNO3/c11-7-4-5(10(13)14)3-6-8(12)1-2-15-9(6)7/h3-4,8H,1-2,12H2,(H,13,14)/t8-/m1/s1 |
InChI-Schlüssel |
ASWNMJDSHOAUIG-MRVPVSSYSA-N |
Isomerische SMILES |
C1COC2=C([C@@H]1N)C=C(C=C2Cl)C(=O)O |
Kanonische SMILES |
C1COC2=C(C1N)C=C(C=C2Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione](/img/structure/B13115427.png)
![tert-Butyl (4aS,9aR)-octahydro-[1,4]thiazino[2,3-d]azepine-7(2H)-carboxylate 1,1-dioxide](/img/structure/B13115437.png)

![(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13115446.png)





![1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one](/img/structure/B13115491.png)

![5-Nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B13115498.png)

![5-(Methylsulfanyl)-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13115504.png)
